



Methods for Studying ATP2A3 Gene Expression: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP2A3, also known as SERCA3 (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 3), is a critical intracellular pump responsible for transporting Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum. This process is vital for maintaining calcium homeostasis, which plays a pivotal role in a wide array of cellular processes including muscle contraction, cell signaling, proliferation, and apoptosis. Dysregulation of ATP2A3 gene expression has been implicated in various pathological conditions, including cancer and cardiovascular diseases. Therefore, accurate and reliable methods for studying its expression are paramount for advancing our understanding of its physiological and pathological roles, and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the most common and effective methods used to study ATP**2A3** gene and protein expression.

Data Presentation: Quantitative Expression of ATP2A3 in Human Tissues

The following tables summarize the quantitative expression of ATP**2A3** mRNA and protein across a variety of human tissues, providing a valuable reference for experimental design and data interpretation.





Table 1: ATP2A3 mRNA Expression in Human Tissues

(RNA-sea)

(RNA-Seq) Tissue	Median TPM (Transcripts Per Million)
Spleen	150.3
Lung	125.8
Small Intestine - Terminal Ileum	110.5
Colon - Transverse	95.2
Whole Blood	78.4
Adrenal Gland	65.1
Stomach	58.9
Esophagus - Mucosa	50.3
Prostate	45.7
Ovary	38.2
Pancreas	35.1
Uterus	30.5
Breast - Mammary Tissue	25.9
Skin - Sun Exposed (Lower leg)	20.1
Heart - Left Ventricle	15.8
Liver	10.2
Skeletal Muscle	8.5
Brain - Cortex	5.3

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM values represent the median expression of ATP**2A3** across all samples for a given tissue.

Table 2: ATP2A3 Protein Abundance in Human Tissues



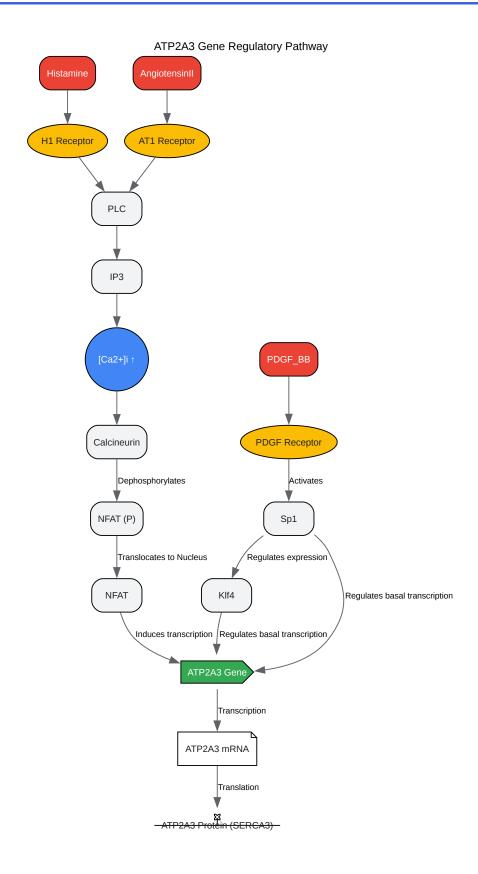
Tissue	Abundance (ppm)	Rank (within tissue)
Lymph node	198	Top 10%
Cell line (CD8+)	205	Top 10%
Whole organism	38.3	Top 25%
Female gonad	26.4	-
Testis	22.9	-

Data sourced from the PaxDb, a comprehensive database of protein abundance.[1] Abundance is reported in parts per million (ppm) of the total proteome.

Signaling Pathways and Experimental Workflows ATP2A3 Regulatory Signaling Pathway

The expression of the ATP**2A3** gene is regulated by a complex network of signaling pathways. A key pathway involves the activation of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[2] Additionally, transcription factors such as Sp1 and Klf4 have been shown to bind to the ATP**2A3** promoter and regulate its basal gene expression.[3] In specific contexts, such as in adrenal cells, Angiotensin II has been demonstrated to increase ATP**2A3** gene expression.[4]





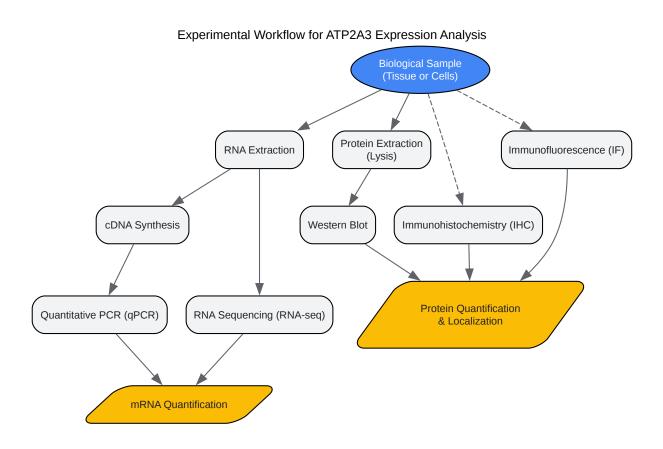
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A simplified diagram of the signaling pathways regulating ATP2A3 gene expression.



General Experimental Workflow for Studying ATP2A3 Expression

The following diagram outlines a typical workflow for investigating the expression of ATP**2A3** at both the mRNA and protein levels.



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A general workflow for analyzing ATP2A3 mRNA and protein expression.

Experimental Protocols Quantitative Real-Time PCR (qPCR) for ATP2A3 mRNA Expression



Application Note: qPCR is a highly sensitive and specific method for quantifying mRNA levels. This protocol outlines the steps for a two-step SYBR Green-based qPCR assay.

Protocol:

RNA Extraction:

- Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

cDNA Synthesis:

- Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) primers.
- Incubate the reaction mixture according to the manufacturer's protocol (e.g., 10 min at 25°C, 10 min at 50°C, and 5 min at 85°C).
- Dilute the resulting cDNA 1:10 with nuclease-free water.

qPCR Reaction Setup:

- Prepare the qPCR reaction mix in a 384-well plate. For each reaction, combine:
 - 5 μL 2x SYBR Green Master Mix
 - 1 μL Forward Primer (5 μM)
 - 1 μL Reverse Primer (5 μΜ)
 - 3 μL Diluted cDNA
- Human ATP2A3 Primers:
 - Forward: 5'-GCT GAG GAG GAG AAG GAG GA-3'



- Reverse: 5'-GGT GTC ATC AAT GAG GGT GG-3'
- Include a no-template control (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.
- qPCR Cycling Conditions:
 - Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:
 - Initial Denaturation: 95°C for 10 min
 - 40 Cycles:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min
 - Followed by a melt curve analysis to ensure product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for ATP2A3 and the reference gene.
 - Calculate the relative expression of ATP**2A3** using the $\Delta\Delta$ Ct method.

Western Blotting for ATP2A3 Protein Expression

Application Note: Western blotting is used to detect and quantify the ATP**2A3** protein in cell or tissue lysates.

- Protein Extraction:
 - Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.



- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 μg of protein by boiling in Laemmli sample buffer for 5 minutes.
 - Separate the proteins on a 4-12% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against ATP2A3 (e.g., rabbit polyclonal or mouse monoclonal, diluted according to the manufacturer's recommendation) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using a chemiluminescence imaging system.
 - Normalize the ATP2A3 band intensity to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for ATP2A3 Protein Localization in Tissues



Application Note: IHC allows for the visualization of ATP**2A3** protein expression and its localization within the context of tissue architecture. This protocol is for paraffin-embedded tissues.[5][6][7][8][9]

- · Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene (2 x 10 min).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each) and finally in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Block endogenous peroxidase activity with 3% H2O2 in methanol for 15 minutes.
 - Wash with PBS.
 - Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
 - Incubate with the primary ATP2A3 antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody for 1 hour.
 - Wash with PBS.
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Wash with PBS.



- · Visualization and Counterstaining:
 - Develop the signal with a DAB (3,3'-diaminobenzidine) substrate until a brown precipitate is visible.
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.
- Analysis:
 - Examine the slides under a light microscope to assess the intensity and localization of ATP2A3 staining.

Immunofluorescence (IF) for ATP2A3 Protein Localization in Cells

Application Note: IF provides high-resolution visualization of ATP**2A3** protein localization within cultured cells.[3][10][11]

- · Cell Culture and Fixation:
 - Grow cells on glass coverslips to the desired confluency.
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
- · Permeabilization and Blocking:
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.



- Block non-specific binding with 1% BSA in PBS for 30 minutes.
- Antibody Incubation:
 - Incubate with the primary ATP2A3 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for
 1 hour at room temperature in the dark.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto glass slides using a mounting medium containing DAPI (for nuclear counterstaining).
 - Image the cells using a fluorescence or confocal microscope.

RNA Sequencing (RNA-seq) for Global Gene Expression Analysis

Application Note: RNA-seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of ATP**2A3** expression in the context of all other genes.

- Library Preparation:
 - Isolate high-quality total RNA as described for qPCR.
 - Perform poly(A) selection to enrich for mRNA.
 - Fragment the mRNA and synthesize first and second-strand cDNA.
 - Perform end-repair, A-tailing, and adapter ligation.



- Amplify the library by PCR.
- Assess library quality and quantity.
- Sequencing:
 - Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis Workflow:
 - Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
 - Read Trimming: Remove adapter sequences and low-quality bases using tools like
 Trimmomatic.[1]
 - Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a spliceaware aligner like STAR.[1][12][13]
 - Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[1][14]
 - Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify differentially expressed genes between experimental conditions.[1][5][15][16]

This comprehensive guide provides researchers with the necessary tools and protocols to effectively study the expression of the ATP**2A3** gene. The choice of method will depend on the specific research question, available resources, and the desired level of detail. By following these detailed protocols, researchers can generate high-quality, reproducible data to further elucidate the role of ATP**2A3** in health and disease.

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